REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.[Cu](C#N)[C:11]#[N:12].N1C=CC=CC=1.N>O.CN(C=O)C>[Br:9][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([CH3:8])[CH:5]=1)[C:11]#[N:12]
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)C)Br
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Name
|
|
Quantity
|
0.179 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
0.323 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
190 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
to cool to r.t.
|
Type
|
EXTRACTION
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Details
|
the water phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Mg2SO4)
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatograpy (hexane/EtOAc gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 147.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |